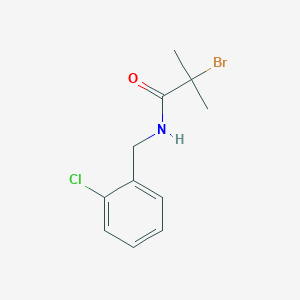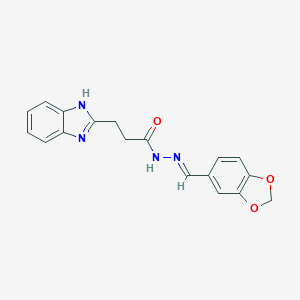
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BBP is a potent inhibitor of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Wirkmechanismus
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. PTPs play a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting PTP activity, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide disrupts the balance of cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is its potent inhibitory activity against PTPs, which makes it a valuable tool for studying cellular signaling pathways. However, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Additionally, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several future directions for 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide. Another area of interest is the investigation of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide's potential as a therapeutic agent for cancer and other diseases. Finally, further studies are needed to understand the mechanism of action, toxicity, and pharmacokinetics of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide in vivo.
Conclusion:
In conclusion, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is a promising chemical compound that has potential applications in cancer research and other areas of biomedical research. Its potent inhibitory activity against PTPs makes it a valuable tool for studying cellular signaling pathways. However, further studies are needed to fully understand the mechanism of action, toxicity, and potential therapeutic applications of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide.
Synthesemethoden
The synthesis of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide involves the condensation of 2-(1H-benzimidazol-2-yl) hydrazinecarboxamide and 1,3-benzodioxole-5-carbaldehyde in ethanol. The reaction is catalyzed by acetic acid, and the resulting product is purified by recrystallization. The yield of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is approximately 70%.
Eigenschaften
Molekularformel |
C18H16N4O3 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C18H16N4O3/c23-18(8-7-17-20-13-3-1-2-4-14(13)21-17)22-19-10-12-5-6-15-16(9-12)25-11-24-15/h1-6,9-10H,7-8,11H2,(H,20,21)(H,22,23)/b19-10+ |
InChI-Schlüssel |
LUGHKHGQFANVPE-VXLYETTFSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC3=NC4=CC=CC=C4N3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)

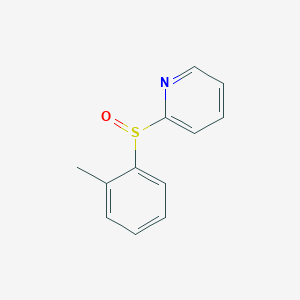

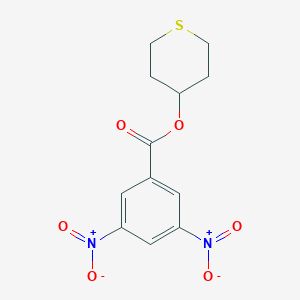
![4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
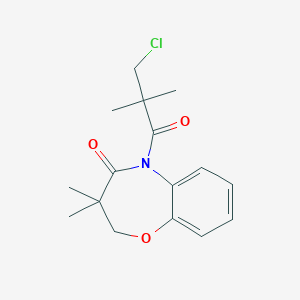
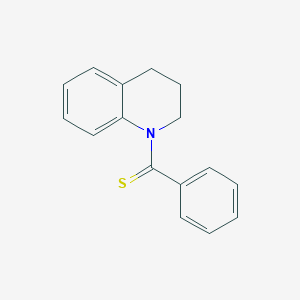
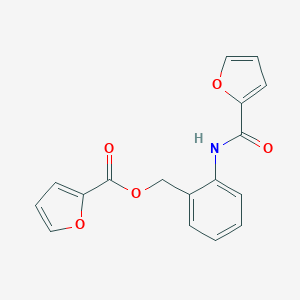
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
